(R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate
Overview
Description
®-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a tert-butyl group, and a 3-hydroxypropane-1,2-diyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the propane-1,2-diyl backbone are protected using tert-butyl groups to prevent unwanted side reactions.
Formation of Carbamate: The protected intermediate is then reacted with benzyl isocyanate to form the desired carbamate.
Deprotection: The tert-butyl protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of ®-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the synthesis process. The use of catalysts and optimized reaction parameters can further improve the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: The benzyl and tert-butyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of benzyl and tert-butyl derivatives with various functional groups.
Scientific Research Applications
®-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including its use as a prodrug or a pharmacologically active compound.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to a benzene ring.
tert-Butylhydroquinone: A phenolic compound with antioxidant properties.
Comparison
Uniqueness: ®-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate is unique due to its specific combination of functional groups and its chiral nature, which imparts distinct chemical and biological properties.
Functional Groups: Unlike tert-butylbenzene and tert-butylhydroquinone, the compound contains both benzyl and tert-butyl groups along with a hydroxylated propane backbone, making it versatile for various chemical transformations and applications.
Biological Activity
(R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate, with CAS Number 1263045-28-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C16H23N2O5
- Molecular Weight : 305.37 g/mol
- Structure : The compound features a dicarbamate structure, which is significant for its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its pharmacological effects. Key findings include:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism of action appears to involve inhibition of bacterial growth through interference with cellular functions.
- Anticancer Potential : Research has suggested that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound:
- Study 1: Antimicrobial Efficacy
- Method: Disc diffusion method was employed to assess antimicrobial activity against Escherichia coli and Staphylococcus aureus.
- Results: Zones of inhibition were measured, showing significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.
Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|
E. coli | 15 | 32 |
S. aureus | 18 | 64 |
- Study 2: Anticancer Activity
- Cell Lines: HeLa and MCF-7 were used to evaluate cytotoxic effects.
- Results: The compound exhibited IC50 values of 25 µM for HeLa and 30 µM for MCF-7 cells after 48 hours of treatment.
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
The proposed mechanisms underlying the biological activities include:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to increased levels of pro-apoptotic proteins.
- Enzyme Interaction : Potential inhibition of topoisomerases, which are critical for DNA replication and repair processes.
Properties
IUPAC Name |
benzyl N-[(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)18-13(10-19)9-17-14(20)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIQDJDXPRRWIN-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CNC(=O)OCC1=CC=CC=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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